(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a phenyl group, an oxa-thia-azaspirodecane moiety, and a propenone linkage, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one typically involves multi-step organic reactions. One common approach is the condensation of a phenylacetaldehyde derivative with a spirocyclic amine under basic conditions, followed by oxidation to form the propenone linkage. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols or saturated ketones. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Amines: Compounds like spiro[4.5]decanes with different heteroatoms (e.g., nitrogen, oxygen) in the ring.
Phenylpropenones: Compounds with a phenyl group and a propenone linkage, but lacking the spirocyclic structure.
Oxa-thia Compounds: Molecules containing both oxygen and sulfur atoms in their structure, similar to the oxa-thia-azaspirodecane moiety.
Uniqueness
What sets (2E)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}-3-phenylprop-2-en-1-one apart is its combination of a spirocyclic ring with an oxa-thia-azaspirodecane moiety and a phenylpropenone linkage. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c18-15(7-6-14-4-2-1-3-5-14)17-10-8-16(9-11-17)19-12-13-20-16/h1-7H,8-13H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMORICKJMOSMQE-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCS2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12OCCS2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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